molecular formula C7H5Cl2N3 B1283531 1-(Azidomethyl)-3,5-dichlorobenzene CAS No. 133992-55-9

1-(Azidomethyl)-3,5-dichlorobenzene

Cat. No. B1283531
M. Wt: 202.04 g/mol
InChI Key: HHUIEBVSKMFQQI-UHFFFAOYSA-N
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Description

The compound "1-(Azidomethyl)-3,5-dichlorobenzene" is a derivative of benzene, which is a fundamental organic chemical compound with a wide range of applications. This specific derivative contains azide and dichloromethyl groups, which may confer unique properties suitable for various chemical applications, such as materials science and synthesis of complex molecules.

Synthesis Analysis

The synthesis of azide derivatives of benzene, such as "1,3,5-Tris[(azidomethyl)dinitromethyl] benzene," involves multiple steps starting from the corresponding benzene derivative. The synthesis is typically characterized by spectroscopic methods like IR, NMR, and mass spectrometry to confirm the structure of the synthesized compound . While the exact synthesis of "1-(Azidomethyl)-3,5-dichlorobenzene" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of benzene derivatives can be determined using various techniques such as electron diffraction and NMR spectroscopy. For instance, the structure of "1,3,5-trichlorobenzene" has been elucidated using a combination of gas-phase electron diffraction and liquid crystal NMR data, providing precise bond lengths and angles . These techniques could be employed to determine the molecular structure of "1-(Azidomethyl)-3,5-dichlorobenzene" as well.

Chemical Reactions Analysis

Azobenzene derivatives, which are structurally related to "1-(Azidomethyl)-3,5-dichlorobenzene," exhibit interesting photochemical properties such as reversible Z-E photoisomerization when exposed to light of specific wavelengths . The presence of azide groups in the compound could also lead to unique reactivity, such as participation in click chemistry reactions, which are not explicitly covered in the provided papers but are well-known in the literature.

Physical and Chemical Properties Analysis

The physical and chemical properties of azobenzene derivatives can vary significantly depending on the substituents attached to the benzene ring. For example, azobenzene-containing poly(1-alkyne)s with different spacer lengths and ring substituents show variations in their thermal stability, solubility, and optical properties . The azide and dichloromethyl groups in "1-(Azidomethyl)-3,5-dichlorobenzene" would influence its properties, potentially making it suitable for applications that require specific thermal or optical characteristics.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 1,2,3-Triazole Derivatives : The compound has been used in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine. These derivatives exhibit potential inhibitory activity against acidic corrosion of steels, indicating its application in corrosion protection (Negrón-Silva et al., 2013).

  • Development of Batch and Microflow Azide Processes : Improved synthesis methods for 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a related compound, have been developed. This includes a batch process with high yield and a microcapillary tube reactor for safety improvements, showing its importance in chemical production processes (Kopach et al., 2009).

Materials Science and Polymer Chemistry

  • Synthesis of Azobenzene Derivatives : The compound is involved in synthesizing azobenzene derivatives with stable nitronyl nitroxide radicals. These derivatives exhibit unique magnetic properties, useful in materials science for creating photoactive cross-linking reagents (Hamachi et al., 1998).

  • Creation of Liquid-Crystalline Polymers : It plays a role in synthesizing 1-alkynes containing azobenzene mesogenic moieties. These polymers display liquid-crystalline behavior dependent on tail group attachments, indicating applications in the field of polymer science (Zhou et al., 2006).

Environmental and Catalytic Studies

  • Microbial Degradation Studies : Research includes the microbial degradation of related dichlorobenzene compounds, highlighting its biodegradability and potential environmental impacts (de Bont et al., 1986).

  • Catalytic Oxidation : The compound is studied in the context of catalytic oxidation over transition metal oxides. This research is crucial for understanding its reactivity and potential applications in industrial catalysis (Krishnamoorthy et al., 2000).

Safety And Hazards

This involves identifying any safety concerns or hazards associated with the compound. It may include the compound’s toxicity, flammability, and any precautions that should be taken when handling the compound.


Future Directions

This involves discussing potential future research or applications involving the compound. It may include potential improvements to the synthesis process, new reactions or uses for the compound, or areas where further research is needed.


Please note that this is a general guide and the specific details will vary depending on the compound. For “1-(Azidomethyl)-3,5-dichlorobenzene”, you would need to consult relevant scientific literature or databases for detailed information. If you have access to a library or a university database, those could be good places to start your search. You could also consider reaching out to a chemistry professor or a professional chemist for guidance. I hope this helps, and let me know if you have any other questions!


properties

IUPAC Name

1-(azidomethyl)-3,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-6-1-5(4-11-12-10)2-7(9)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUIEBVSKMFQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565272
Record name 1-(Azidomethyl)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-3,5-dichlorobenzene

CAS RN

133992-55-9
Record name 1-(Azidomethyl)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Pribut - 2015 - scholar.sun.ac.za
Since its discovery in the 1980’s, HIV has affected the lives of millions of individuals around the globe. Despite obvious need and an enormous amount of research a cure has remained …
Number of citations: 1 scholar.sun.ac.za
N Pribut - 2014 - Citeseer
Number of citations: 0

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